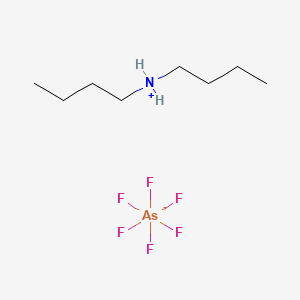
4,4'-Methylenebis(6-chloro-o-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(6-chloro-o-cresol) is a chemical compound with the molecular formula C15H14Cl2O2 and a molecular weight of 297.18 g/mol . It is a derivative of cresol, featuring two chloro-substituted cresol units linked by a methylene bridge. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(6-chloro-o-cresol) typically involves the reaction of 6-chloro-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two cresol units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(6-chloro-o-cresol) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(6-chloro-o-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted cresol derivatives.
Substitution: Various substituted cresol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Methylenebis(6-chloro-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to antimicrobial activity and as a model compound for studying the effects of chlorinated phenols.
Medicine: Investigated for its potential use in developing antimicrobial agents and disinfectants.
Industry: Utilized in the formulation of antimicrobial coatings, preservatives, and other industrial products.
Mécanisme D'action
The antimicrobial activity of 4,4’-Methylenebis(6-chloro-o-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of chloro groups enhances its lipophilicity, facilitating its integration into the cell membrane .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(2-chloro-6-methylphenol)
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
4,4’-Methylenebis(6-chloro-o-cresol) stands out due to its dual chloro-substituted cresol units linked by a methylene bridge, which imparts unique antimicrobial properties. Compared to other chlorinated phenols, it exhibits higher stability and efficacy in various applications .
Propriétés
Numéro CAS |
58077-66-0 |
|---|---|
Formule moléculaire |
C15H14Cl2O2 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-8-3-10(6-12(16)14(8)18)5-11-4-9(2)15(19)13(17)7-11/h3-4,6-7,18-19H,5H2,1-2H3 |
Clé InChI |
BDJIGDUAAKRYNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)Cl)CC2=CC(=C(C(=C2)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
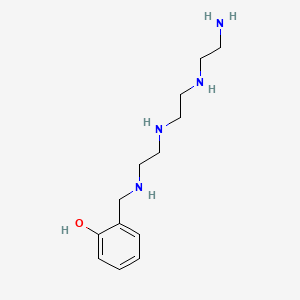
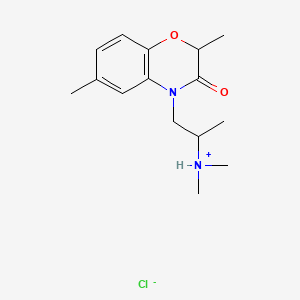



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
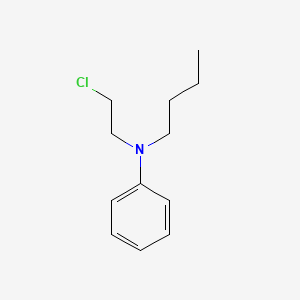


![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
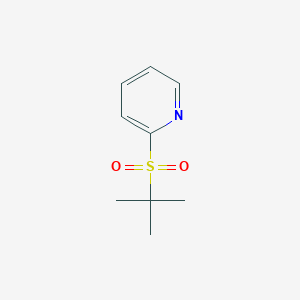
![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
